4-Bromo-3-(methoxycarbonyl)phenylboronic acid
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Overview
Description
4-Bromo-3-(methoxycarbonyl)phenylboronic acid is an organic compound with the molecular formula C8H8BBrO4. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a bromine atom and a methoxycarbonyl group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
The synthesis of 4-Bromo-3-(methoxycarbonyl)phenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the starting material, 4-bromo-3-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Diazotization: The amino group is then diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Boronic Acid Formation: The diazonium salt is reacted with a boronic acid derivative, such as trimethyl borate, to form the desired boronic acid compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Bromo-3-(methoxycarbonyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Bromo-3-(methoxycarbonyl)phenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid and stabilize the reaction intermediates .
Comparison with Similar Compounds
4-Bromo-3-(methoxycarbonyl)phenylboronic acid can be compared with other boronic acid derivatives, such as:
4-Methoxyphenylboronic acid: Similar in structure but lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromophenylboronic acid: Lacks the methoxycarbonyl group, which can affect its solubility and reactivity in certain reactions.
3-Fluorophenylboronic acid: Contains a fluorine atom instead of a bromine atom, which can influence its electronic properties and reactivity.
The presence of both the bromine atom and the methoxycarbonyl group in this compound makes it unique and versatile for various synthetic applications.
Properties
IUPAC Name |
(4-bromo-3-methoxycarbonylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BBrO4/c1-14-8(11)6-4-5(9(12)13)2-3-7(6)10/h2-4,12-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIKETNLSCVSSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Br)C(=O)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BBrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.86 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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